molecular formula C10H13NO2 B1356300 CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione CAS No. 85922-86-7

CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione

Cat. No. B1356300
CAS RN: 85922-86-7
M. Wt: 179.22 g/mol
InChI Key: GZCMBOIXKWSTSJ-HYNHDVCUSA-N
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Description

CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione is a chemical compound with the linear formula C10H13NO2 . It is related to other compounds such as 1-Isopropyl-7-methyl-4-phenyl-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene-3,5-dione and 4-Hydroxy-4-azatricyclo[5.2.1.0^{2,6}]decane-3,5-dione .


Synthesis Analysis

A series of thiourea derivatives of 4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene-3,5-dione were synthesized . The first step of the multistage synthesis was the reaction of cyclohex-2-en-1-one with maleimide, in the presence of p-toluenosulfonic acid and isopropenyl acetate .


Molecular Structure Analysis

The molecular structure of CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione has been studied using quantum chemical DFT .


Chemical Reactions Analysis

The chemical reactions of CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione have been studied . For example, 3,5-Dioxo-4-aza-tricyclo[5.2.2.0^{2,6}]undec-8-en-8-yl acetate, obtained in a reaction, was then hydrolyzed by heating with an aqueous-ethanolic solution of ammonia to give imide .


Physical And Chemical Properties Analysis

The physical and chemical properties of CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione have been analyzed . For example, the vibrational wavenumbers were examined theoretically using the Gaussian03 set of quantum chemistry codes .

Scientific Research Applications

Photoisomerization in Azobenzene Derivatives

CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione, as part of the azobenzene family, exhibits photochromatic properties, allowing it to undergo isomerization when exposed to light of appropriate wavelengths. This characteristic makes it a potential component for molecular devices and functional materials. The azobenzene photochemistry and isomerization mechanisms are ongoing research topics. Modifications to the azobenzene ring, such as additional substituents, can significantly alter its spectroscopic properties and isomerization pathways (Bandara & Burdette, 2012).

Oxidation of Polybutadiene by Singlet Oxygen

The oxidation of cis-1,4-polybutadiene (PB) by singlet oxygen is another area of interest related to the compound's structure. Research demonstrates that UV irradiation in air, even without a photosensitizer, initiates a free radical process of oxidation. The study provides critical insights into the effects of β-carotene as an inhibitor during this process and how it influences the oxidation of PB by singlet oxygen (Schopov, Kassabova, & Kossmehl, 1989).

Biological and Preclinical Importance in Medicinal Chemistry

In medicinal chemistry, CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione derivatives, specifically N-sulfonylamino azinones, have attracted extensive research interest. These compounds exhibit a range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. They are considered privileged heterocycles and are particularly promising for treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Future Directions

The future directions of research on CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione could include further exploration of its biological activities, such as its anti-HIV-1 activity , and the development of new derivatives with improved properties .

properties

IUPAC Name

(2R,6S)-4-azatricyclo[5.2.2.02,6]undecane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-9-7-5-1-2-6(4-3-5)8(7)10(13)11-9/h5-8H,1-4H2,(H,11,12,13)/t5?,6?,7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCMBOIXKWSTSJ-HYNHDVCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3C2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1[C@H]3[C@@H]2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574853
Record name (3aR,7aS)-Hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-Azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione

CAS RN

85922-86-7
Record name (3aR,7aS)-Hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5- dione
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